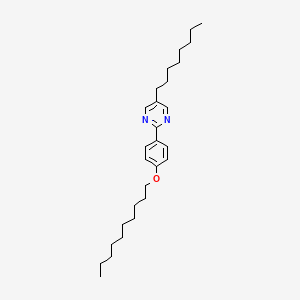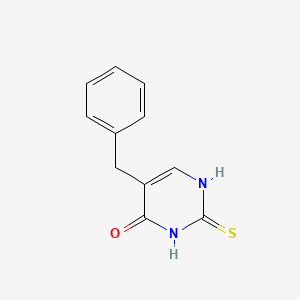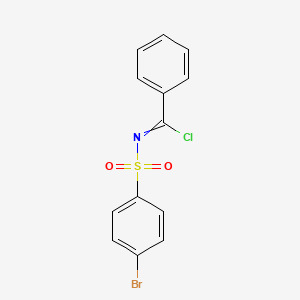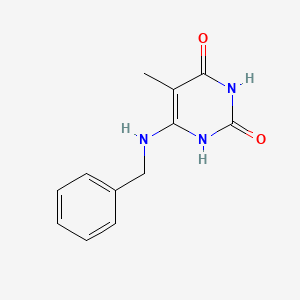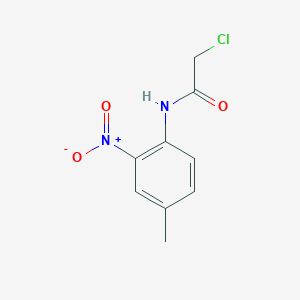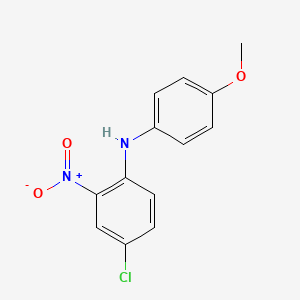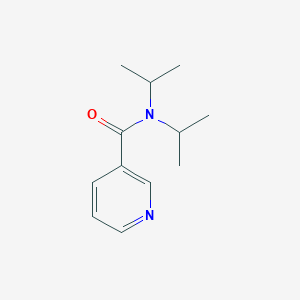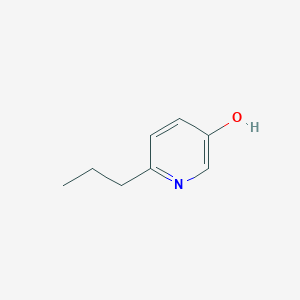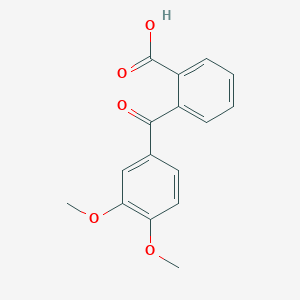![molecular formula C9H12O5 B1622206 3-(Methoxycarbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 57105-58-5](/img/structure/B1622206.png)
3-(Methoxycarbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Übersicht
Beschreibung
3-(Methoxycarbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid is a bicyclic compound with a unique molecular structure. It belongs to the class of bicyclo[2.2.1]heptanes , which are characterized by their bridged seven-membered ring system. This scaffold is embedded in various natural products and drug candidates, making it an interesting target for synthesis and study .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One notable approach is an asymmetric formal [4 + 2] cycloaddition reaction enabled by organocatalysis. This method allows rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates from simple starting materials under mild conditions .
Wissenschaftliche Forschungsanwendungen
Stereospecific Synthesis
3-(Methoxycarbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid has been utilized in stereospecific synthesis processes. For instance, its oxidative decarboxylation leads to oxygen-assisted Wagner-Meerwein-rearranged products, which are instrumental in synthesizing cyclopentanols and t-hydrindane carbolactones (Imagawa, Sugita, Akiyama, & Kawanisi, 1981).
Synthesis of Tetrahydrofuran Derivatives
This compound has also been pivotal in the efficient synthesis of tetrahydrofuran-3,5-dicarboxylic acid derivatives, showcasing its versatility in organic synthesis (Wang, Wang, Chen, Gentles, & Sowin, 2001).
Role in Carbohydrate Derivatives Synthesis
The compound significantly influences the methanolysis of methoxy-4-methoxycarbonylmethyl-2-oxabicyclo[2.2.1.]heptanes, which leads to various routes for converting to cyclopentanes (Sviridov, Frolov, & Kochetkov, 1993).
Creation of Glutamic Acid Analogue
Research also includes the synthesis of a glutamic acid analogue from L-serine using this compound, demonstrating its potential in amino acid chemistry (Hart & Rapoport, 1999).
Synthesis of Amino Acid Analogs
The compound is used in synthesizing enantiomerically pure 2-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acids, representing novel restricted analogues of 3-hydroxyproline (Avenoza, Barriobero, Busto, Cativiela, & Peregrina, 2002).
Applications in Fungal Chemistry
The compound finds application in the chemistry of fungi, specifically in synthesizing and transforming stereoisomeric 2-(2,6-dimethoxybenzoyl)-3-methoxycarbonyl-7-oxabicyclo[2.2.1]heptanes (Borthwick, Curry, Poynton, Whalley, & Hooper, 1980).
Eigenschaften
IUPAC Name |
3-methoxycarbonyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O5/c1-13-9(12)7-5-3-2-4(14-5)6(7)8(10)11/h4-7H,2-3H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTYHOZSKZMLUKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2CCC(C1C(=O)O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40972575 | |
| Record name | 3-(Methoxycarbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40972575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57105-58-5 | |
| Record name | 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid, monomethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057105585 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Methoxycarbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40972575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-hydroxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzenecarboximidamide](/img/structure/B1622123.png)
![{2-chloro-4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]phenoxy}acetic acid](/img/structure/B1622124.png)
